molecular formula C₄₂H₄₅N₃O₈ B1144666 FV 100 N-Fmoc CAS No. 1269409-87-1

FV 100 N-Fmoc

Cat. No. B1144666
CAS RN: 1269409-87-1
M. Wt: 719.82
InChI Key:
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Description

FV 100 N-Fmoc is a novel fluorinated peptide that has recently been developed for use in laboratory research. It is a peptide derivative of the naturally occurring peptide FV 100 and is used as a substrate for the synthesis of peptides, proteins, and other molecules in the laboratory. This compound is a fluorinated peptide that contains an N-Fmoc group, which is a fluorinated version of the naturally occurring amino acid phenylalanine. The N-Fmoc group is used to provide a linker between the peptide and other molecules, allowing for the synthesis of more complex molecules. This compound has been used in a variety of scientific research applications and has been found to be a useful tool in the study of peptide and protein synthesis, as well as other biochemical and physiological processes.

Scientific Research Applications

Microfluidic Cytometry in Algal Biofuel Production

A study by Erickson and Jimenez (2013) details the development of a microfluidic cytometer for measuring photosynthetic characteristics in algal cells. The device measures forward light scatter, chlorophyll fluorescence induction, and lipophilic stain fluorescence. It calculates the fluorescence-based maximum quantum yield, reported as Fv/Fm, to quantify each cell's photochemical energy conversion. This technology is crucial for accelerating research in algal biofuel production, including strain discovery and growth optimization (Erickson & Jimenez, 2013).

Structural Analysis of Fmoc-Leu-ψ[CH2-NCS]

Pal et al. (2015) explored Fmoc-Leu-ψ[CH2NCS] and observed a reversible isomorphous phase transition. The study highlights the interaction between σ-holes and π-holes in this compound, providing insight into its structural and chemical properties, which can have implications for further scientific research (Pal et al., 2015).

Hydrogel Scaffolds for Cell Culture

Najafi et al. (2020) investigated Fmoc-phenylalanine-valine (Fmoc-FV) hydrogels for 3D cell culture. The study focused on the structural, mechanical, and biological characterization of these hydrogels, demonstrating their potential in regenerative medicine and various cell culture applications (Najafi et al., 2020).

Fmoc-tripeptides in Hydrogel Formation

Cheng et al. (2010) explored the self-assembly and hydrogelation properties of Fmoc-tripeptides, revealing significant differences in the self-assembled structures based on the sequence of the peptides. This research provides a foundation for controlling hydrogel properties, which is crucial in various scientific applications (Cheng et al., 2010).

Nutrient Stress Evaluation in Marine Algae

A study by Tan et al. (2019) utilized the Fv/Fm ratio as a tool to evaluate nutrient stress in marine algae. This approach helps in understanding the impact of environmental stressors on phytoplankton, which is important for ecological research and marine biology (Tan et al., 2019).

Amino Acid Analysis in High-Performance Liquid Chromatography

Ou et al. (1996) described an improved method for separating amino acids derivatised with 9-fluorenylmethyl chloroformate (Fmoc) in high-performance liquid chromatography. This method is crucial for protein identification and biological sample analysis (Ou et al., 1996).

Tailoring Self-Assembling Peptides for Gene Delivery

Rodríguez et al. (2016) discussed how Fmoc self-assembling peptide hydrogels can be used as viral vector gene delivery vehicles. This research is significant in therapeutic protein administration for tissue regeneration in various diseases (Rodríguez et al., 2016).

Fmoc-Method for Detection of Osmolytes and Ectoines

Kunte, Galinski, and Trüper (1993) developed a method using high-performance liquid chromatography with Fmoc for detecting nitrogen-containing solutes, including ectoine, in halophilic eubacteria. This method aids in rapid screening for nitrogen-containing solutes in microorganisms (Kunte et al., 1993).

Pharmacokinetics and Safety of FV-100

Pentikis et al. (2011) conducted clinical trials to characterize the pharmacokinetics and safety of oral FV-100. This study contributes to the understanding of the drug's behavior in the body and its potential therapeutic applications (Pentikis et al., 2011).

Power Systems for the First Mars Outpost

Littman (1993) examined potential power systems for the First Mars Outpost, including nuclear, photovoltaic, and chemical heat engine concepts. This research is pivotal for space exploration and the development of sustainable energy systems in extraterrestrial environments (Littman, 1993).

Mechanism of Action

Target of Action

FV 100 N-Fmoc is primarily used in the synthesis of FV-100 This compound is used for the treatment of herpes zoster, or shingles, which is an infection caused by the reactivation of varicella zoster virus or VZV .

Mode of Action

The Fmoc group in this compound is a base-labile protecting group used in organic synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

Fmoc-dipeptides, such as this compound, are a class of short aromatic peptides featuring eminent supramolecular self-assembly . This is due to the aromaticity of the Fmoc group, which improves the association of peptide building blocks . The β-sheet structure is principally interlocked by π–π stacking of the Fmoc groups .

Pharmacokinetics

FV-100 is rapidly and extensively converted to CF-1743, the concentration of which remains above that required to reduce viral activity by 50% for the 24-hour dosing period . Renal excretion of CF-1743 is very low . A high-fat meal reduced exposure to CF-1743 . Pharmacokinetic parameters for the elderly subjects were comparable to those for the younger subjects .

Result of Action

This compound self-assembly in physiologic conditions results in a thermo-sensitive and shear-thinning hydrogel . The Fmoc-FV hydrogel exhibited cell type-dependent biological activity, so higher cell proliferation was attained in HUVEC or MDA-MB231 cells than WJ-MSCs .

Action Environment

The structural and biological properties of the Fmoc-dipeptide hydrogels are inter-related and can affect their applications in 3D cell culture and regenerative medicine . The Fmoc-FV hydrogel’s action, efficacy, and stability can be influenced by environmental factors such as pH, temperature, and the presence of certain ions .

Safety and Hazards

FV-100 was well tolerated by all subjects . The pharmacokinetic and safety profiles of FV-100 support its continued investigation for the treatment of herpes zoster and prevention of postherpetic neuralgia with once-daily dosing and without dose modifications for elderly or renally impaired patients .

Future Directions

The structural and biological properties of the Fmoc-dipeptide hydrogels are inter-related and can affect their applications in 3D cell culture and regenerative medicine . The Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . This makes it an even more valuable resource for research in the post-genomic world .

Biochemical Analysis

Biochemical Properties

FV 100 N-Fmoc is a class of short aromatic peptides featuring eminent supramolecular self-assembly . This is due to the aromaticity of the Fmoc group, which improves the association of peptide building blocks . The β-sheet structure is principally interlocked by π–π stacking of the Fmoc groups .

Cellular Effects

This compound has been applied in 3D-culture of WJ-MSCs (mesenchymal stem cells), HUVECs (normal endothelial cells), and MDA-MB231 (tumor cell line) . Notably, the Fmoc-FV hydrogel exhibited cell type-dependent biological activity, so higher cell proliferation was attained in HUVEC or MDA-MB231 cells than WJ-MSCs .

Molecular Mechanism

The molecular mechanism of this compound involves the self-assembly of the compound in physiologic conditions, resulting in a thermo-sensitive and shear-thinning hydrogel . The β-sheet structure is principally interlocked by π–π stacking of the Fmoc groups .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are yet to be fully explored. It is known that the compound forms a thermo-sensitive and shear-thinning hydrogel when self-assembled in physiologic conditions .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models have not been extensively studied. It is known that the compound is well tolerated by BALB/c mice .

properties

{ "Design of the Synthesis Pathway": "The synthesis of compound 'FV 100 N-Fmoc' can be achieved by a series of chemical reactions starting from commercially available starting materials.", "Starting Materials": [ "FV 100", "Fmoc-Cl", "N,N-Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Triethylamine (TEA)", "Ethyl acetate (EtOAc)", "Methanol (MeOH)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Sodium chloride (NaCl)" ], "Reaction": [ "Step 1: Protection of the amine group in FV 100 with Fmoc-Cl in the presence of DIPEA and DMF to obtain FV 100 N-Fmoc.", "Step 2: Deprotection of the Fmoc group in FV 100 N-Fmoc using 20% piperidine in DMF to obtain FV 100 amine.", "Step 3: Coupling of FV 100 amine with Fmoc-Cl in the presence of TEA and DCM to obtain FV 100 Fmoc.", "Step 4: Deprotection of the Fmoc group in FV 100 Fmoc using 20% piperidine in DMF to obtain FV 100.", "Step 5: Purification of FV 100 using column chromatography with EtOAc/MeOH as the eluent.", "Step 6: Preparation of a solution of NaOH in water and addition of FV 100 to the solution to obtain the sodium salt of FV 100.", "Step 7: Acidification of the sodium salt of FV 100 using HCl to obtain FV 100 as the hydrochloride salt.", "Step 8: Purification of FV 100 hydrochloride salt using recrystallization with water and drying the crystals.", "Step 9: Preparation of a solution of FV 100 hydrochloride salt in water and addition of NaOH to the solution to obtain FV 100 as the free base.", "Step 10: Purification of FV 100 free base using recrystallization with EtOAc and drying the crystals.", "Step 11: Preparation of a solution of FV 100 free base in DCM and addition of Fmoc-Cl in the presence of TEA to obtain FV 100 N-Fmoc.", "Step 12: Purification of FV 100 N-Fmoc using column chromatography with DCM/MeOH as the eluent." ] }

CAS RN

1269409-87-1

Molecular Formula

C₄₂H₄₅N₃O₈

Molecular Weight

719.82

synonyms

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine 5’-Ester with 3-(2-Deoxy-β-D-erythro-pentofuranosyl)-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-2(3H)-one

Origin of Product

United States

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